![molecular formula C12H9F3N2O3 B1397251 5-(3-(三氟甲基)苯基)-[1,2,4]恶二唑-3-羧酸乙酯 CAS No. 163720-43-2](/img/structure/B1397251.png)
5-(3-(三氟甲基)苯基)-[1,2,4]恶二唑-3-羧酸乙酯
描述
Synthesis Analysis
1,2,4-oxadiazoles, such as the one , are part of many currently marketed drugs. They are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The synthesis of nitrogen- and oxygen-containing scaffolds, like 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular formula of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is C12H9F3N2O3 . Its structure includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate are not available, 1,2,4-oxadiazoles have been synthesized as part of various chemical reactions .科学研究应用
闪烁体中的发光材料
5-(3-(三氟甲基)苯基)-[1,2,4]恶二唑-3-羧酸乙酯与 [1,2,4]恶二唑化合物的大类相关,后者已因其发光特性而受到研究。具体而言,某些恶二唑衍生物已被用作塑料闪烁体中的发光活化剂。这些材料被设计为在受到电离辐射激发时表现出闪烁(发光),使其在各种科学和医疗应用中很有用。恶二唑衍生物的添加可以提高这些材料在热、光和辐射条件下的闪烁效率、光学透明度和稳定性 (Salimgareeva & Kolesov, 2005)。
药理学研究
恶二唑衍生物,包括 5-(3-(三氟甲基)苯基)-[1,2,4]恶二唑-3-羧酸乙酯的特定结构,已因其药理特性而被广泛研究。这些化合物表现出广泛的生物活性,包括抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性。其多样的药理活性归因于恶二唑环与生物大分子进行氢键相互作用的能力,这显着提高了它们的药理活性 (Wang et al., 2022)。
材料科学和有机电子学
恶二唑衍生物由于其电子特性在材料科学和有机电子学领域也具有重要意义。[1,2,4]恶二唑环作为 5-(3-(三氟甲基)苯基)-[1,2,4]恶二唑-3-羧酸乙酯的一部分,可以作为电子受体和传输材料。这些特性使恶二唑衍生物适用于有机发光二极管 (OLED)、光伏电池和其他需要高效电子传输和稳定性的电子应用中 (Sharma et al., 2022)。
作用机制
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives have shown potential for structure-activity relationship (sar) and activity potential .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown promising target for mode of action .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities .
生化分析
Biochemical Properties
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as GSK-3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, it has been shown to modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable complex that inhibits enzyme activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
属性
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)9-16-10(20-17-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNFFBSXOQQJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
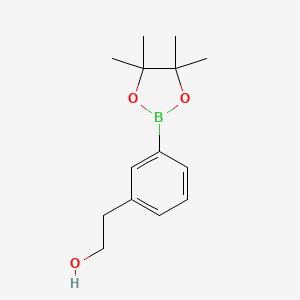
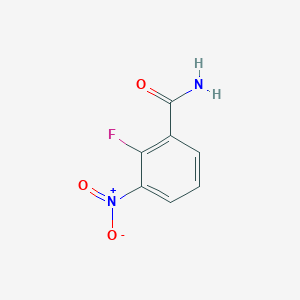
![4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1397172.png)
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)


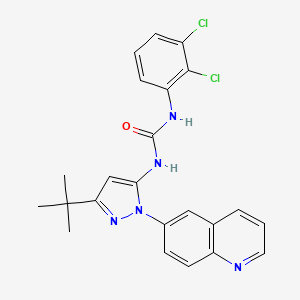
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)

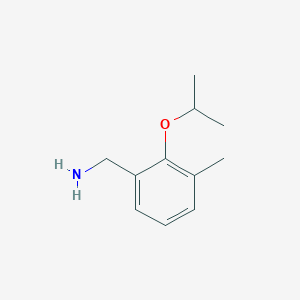
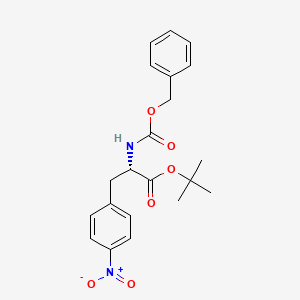
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)

